![molecular formula C26H26ClN3O8 B1246418 methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1246418.png)
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Pyrroloquinoline Synthesis : A study conducted by Bałczewski et al. (1994) explored the selenium dioxide oxidation of methyl groups in quinoline derivatives, leading to the production of pyrrolo[4,3,2-de]quinoline. This research can be significant in understanding the synthesis processes related to methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate (Bałczewski et al., 1994).
Quinoline Derivatives Synthesis : Research by Fathala and Pazdera (2017) focused on developing a series of quinoline amino acid esters, which are key intermediates for the preparation of compounds similar to the methyl 8-chloro-4-hydroxy-2-methyl compound. This research contributes to the broader understanding of synthesizing complex quinoline derivatives (Fathala & Pazdera, 2017).
Synthesis of Pyrroloquinolines : A study by Roberts et al. (1997) detailed the synthesis of various pyrrolo[4,3,2-de]quinolines. Their methodology could provide insights into the synthetic pathways applicable to methyl 8-chloro-4-hydroxy-2-methyl compounds (Roberts et al., 1997).
Biological Activity and Applications
Antibacterial Agents : Ishikawa et al. (1990) synthesized a series of pyrroloquinolines with significant antibacterial activities. This implies potential medical applications for similar compounds, including the methyl 8-chloro-4-hydroxy-2-methyl compound in treating infections (Ishikawa et al., 1990).
Cytotoxicity and Antiviral Applications : Helissey et al. (1989) explored the synthesis and cytotoxicity of 11H-indolo[3,2-c]quinolinediones, which could be relevant for understanding the cytotoxic and potentially antiviral properties of related compounds like methyl 8-chloro-4-hydroxy-2-methyl (Helissey et al., 1989).
Potential Inhibitors of Hepatitis B Virus : Kovalenko et al. (2020) investigated compounds with structures similar to methyl 8-chloro-4-hydroxy-2-methyl for their potential as inhibitors of Hepatitis B Virus replication, suggesting a possible application in antiviral therapy (Kovalenko et al., 2020).
Eigenschaften
Molekularformel |
C26H26ClN3O8 |
|---|---|
Molekulargewicht |
544 g/mol |
IUPAC-Name |
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3 |
InChI-Schlüssel |
ILRQRCTVPANBBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC |
Synonyme |
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



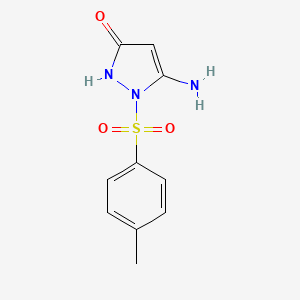
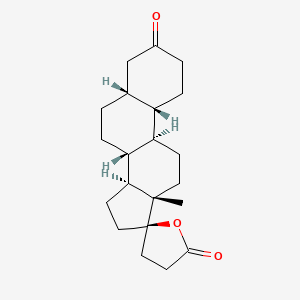
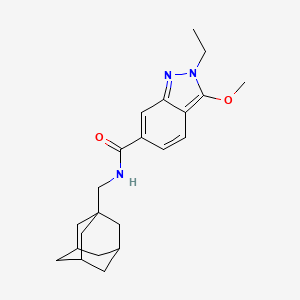




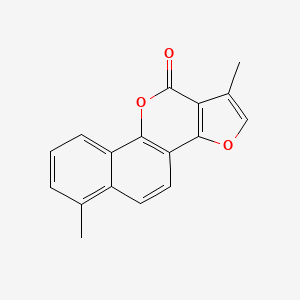

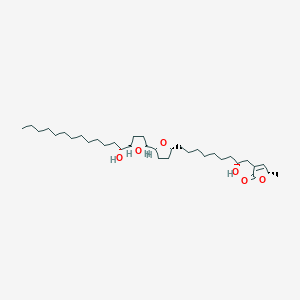

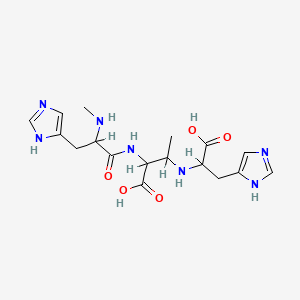
![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)
